1-[4-(4-Aminophenoxy)phenyl]ethanone, also known by its CAS number 1215-98-1, is an organic compound with the molecular formula C₁₄H₁₃NO₂. This compound features a phenyl group substituted with an aminophenoxy moiety and an ethanone functional group. It is characterized by a complex aromatic structure, which contributes to its chemical stability and potential reactivity in various chemical processes. The compound is often utilized in organic synthesis and material science due to its unique properties.
These reactions highlight its versatility as a reagent in organic synthesis and materials chemistry .
Research indicates that 1-[4-(4-Aminophenoxy)phenyl]ethanone exhibits notable biological activities, particularly in the fields of medicinal chemistry. Its structural features suggest potential anti-inflammatory and analgesic properties. Additionally, compounds with similar structures have shown activity against various cancer cell lines, indicating that this compound may also possess cytotoxic effects .
The synthesis of 1-[4-(4-Aminophenoxy)phenyl]ethanone can be achieved through several methods:
1-[4-(4-Aminophenoxy)phenyl]ethanone finds applications in various fields:
Interaction studies involving 1-[4-(4-Aminophenoxy)phenyl]ethanone have revealed its potential as a ligand in coordination chemistry. It can interact with metal ions, forming complexes that may enhance its biological activity. Furthermore, studies on its interaction with biological macromolecules suggest that it may influence enzyme activity or receptor binding, warranting further investigation into its pharmacological profiles .
Several compounds share structural similarities with 1-[4-(4-Aminophenoxy)phenyl]ethanone. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminophenol | Simple phenolic structure | Widely used as an analgesic |
| Acetaminophen (Paracetamol) | Hydroxy derivative of aminophenol | Commonly used pain reliever |
| 4-(Phenoxy)aniline | Amino group attached to phenoxy | Used in dye manufacturing |
| N,N-Diethyl-3-(4-aminophenyl)propanamide | Amide functional group | Potential anti-cancer properties |
These compounds exhibit varying degrees of biological activity and utility in synthetic applications, highlighting the unique position of 1-[4-(4-Aminophenoxy)phenyl]ethanone within this class due to its specific functional groups and structural complexity .